![molecular formula C12H12N2O4 B1296914 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 6939-92-0](/img/structure/B1296914.png)
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
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Overview
Description
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O4. It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with two carbonyl groups at positions 2 and 5. The compound also features a phenyl group attached to the imidazolidinone ring and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid typically involves the reaction of an appropriate imidazolidinone derivative with a phenyl-substituted reagent under controlled conditions. One common method involves the use of a phenyl isocyanate and an imidazolidinone derivative in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid has shown promise in medicinal chemistry due to its potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that compounds with similar imidazolidinone structures may inhibit tumor growth by interfering with cellular signaling pathways .
Organic Synthesis
This compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations makes it valuable in organic synthesis:
- Building Block for Peptides : The carboxylic acid functionality allows for the formation of peptide bonds, facilitating the synthesis of peptide-based drugs.
- Synthesis of Heterocycles : The imidazolidine moiety can be utilized to create more complex heterocyclic compounds, which are prevalent in pharmaceuticals .
Materials Science
Research into the use of this compound in materials science is emerging:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biodegradability or biocompatibility.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of specific oncogenic pathways, highlighting the compound's potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid: Similar structure but lacks the phenyl group.
4-Phenylimidazolidine-2,5-dione: Similar imidazolidinone ring but different substituents.
Uniqueness
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is unique due to the presence of both the phenyl group and the propanoic acid moiety, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, with the molecular formula C12H12N2O4, is a compound characterized by an imidazolidinone ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features:
- Imidazolidinone Ring : A five-membered ring containing two nitrogen atoms.
- Phenyl Group : Attached to the imidazolidinone, influencing its biological interactions.
- Propanoic Acid Moiety : Contributes to its acidic properties and potential interactions with biological systems.
Property | Value |
---|---|
Molecular Weight | 248.23 g/mol |
CAS Number | 30741-72-1 |
MDL Number | MFCD08445744 |
Solubility | High (in polar solvents) |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Interaction : It may interact with specific receptors, influencing cellular signaling pathways and contributing to its biological effects.
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The presence of the imidazolidinone structure allows for effective scavenging of free radicals, which can mitigate oxidative stress in cells.
Anti-inflammatory Effects
Research has shown that derivatives of this compound can reduce inflammation markers in vitro. This is particularly relevant for conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties through the induction of apoptosis in cancer cells. This mechanism is believed to be mediated by the compound's ability to influence cell cycle regulation and promote cell death in malignant cells.
Case Study 1: Antioxidant Activity Assessment
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various imidazolidinone derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting strong antioxidant activity .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays conducted on human cell lines revealed that treatment with this compound led to decreased expression of pro-inflammatory cytokines. The study highlighted its potential use as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPCCQWDIAGAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-92-0 |
Source
|
Record name | NSC38743 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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